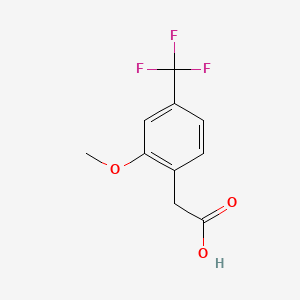

2-Methoxy-4-(Trifluormethyl)phenylessigsäure

Übersicht

Beschreibung

2-Methoxy-4-(trifluoromethyl)phenylacetic acid is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Synthesis Analysis

The synthesis of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid involves several steps. One of the key steps is the diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can be represented by the Inchi Code:1S/C10H9F3O3/c1-16-8-5-7 (10 (11,12)13)3-2-6 (8)4-9 (14)15/h2-3,5H,4H2,1H3, (H,14,15) . Chemical Reactions Analysis

As a derivatizing agent, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .Physical and Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a solid substance . It has a molecular weight of 234.17 . The compound has a melting point of 46-49 °C and a boiling point of 105-107 °C at 1 mmHg .Wissenschaftliche Forschungsanwendungen

- Bedeutung: Forscher verlassen sich auf die Mosher-Ester-Analyse, um die Stereochemie aufzuklären, die für das Verständnis der biologischen Aktivität und der Wechselwirkungen von Medikamenten entscheidend ist .

- Anwendung: Sie hilft bei der Untersuchung der Stereochemie von biologisch aktiven Verbindungen und synthetischen Zwischenprodukten .

- Bedeutung: Diese Verbindungen spielen eine entscheidende Rolle bei der Verhinderung der Blutgerinnselbildung und der Modulation entzündlicher Reaktionen .

Mosher-Ester-Analyse und Bestimmung der Absolutkonfiguration

Mosher-Amid-Analyse

Forschung zu Antithrombotika und Lipoxygenase-Inhibitoren

Verbesserung der Magen-Darm-Motilität

Neuroprotektive Eigenschaften

Chemische Synthese und pharmazeutische Chemie

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting a possible role in these pathways.

Mode of Action

It is commonly used as a derivatizing agent in mosher ester analysis , an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol . This suggests that the compound may interact with its targets through the formation of ester bonds.

Biochemical Pathways

Based on its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may be involved in the regulation of blood coagulation and inflammation pathways.

Result of Action

Its use as a derivatizing agent in mosher ester analysis suggests that it may induce changes in the stereochemical configuration of secondary alcohols .

Action Environment

Safety data suggests that it should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemische Analyse

Biochemical Properties

2-Methoxy-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can participate in complex biochemical pathways, potentially affecting various metabolic processes.

Cellular Effects

The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methoxy-substituted cyclic compounds, including 2-Methoxy-4-(trifluoromethyl)phenylacetic acid, have been shown to induce apoptosis and modulate the cell cycle in estrogen receptor-negative breast cancer cells . This indicates that the compound can have significant impacts on cell viability and proliferation.

Molecular Mechanism

At the molecular level, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, highlight its potential to participate in complex chemical reactions . These interactions can result in significant biochemical changes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For instance, the compound’s specific target organ toxicity, particularly on the respiratory system, has been noted . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-Methoxy-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in diolefination reactions mediated by amino acid ligands suggests its participation in complex metabolic processes . These interactions can affect the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid within cells and tissues are critical for its biological activity. The compound is not regulated for transport of dangerous goods, indicating its relative safety in handling and distribution . Its interactions with specific transporters or binding proteins and its localization within cells require further study to fully understand its distribution patterns.

Eigenschaften

IUPAC Name |

2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVKLECZJRZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243198 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-22-4 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

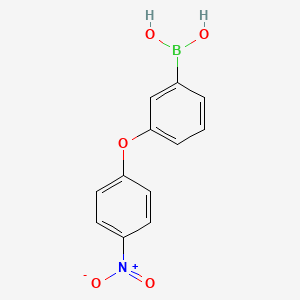

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)

![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)